An In-depth Technical Guide to the Synthesis and Characterization of Disperse Diazo Black 3BF
An In-depth Technical Guide to the Synthesis and Characterization of Disperse Diazo Black 3BF
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Disperse Diazo Black 3BF (CAS No. 6232-57-1), a monoazo dye with the chemical name 4-[(E)-(4-aminophenyl)diazenyl]-2-methoxy-5-methylaniline.[1][2][3][4] This document is intended for researchers, scientists, and professionals in the fields of dye chemistry, materials science, and drug development who require a detailed understanding of the preparation and analytical validation of this compound. The guide outlines a robust, step-by-step synthesis protocol, explains the underlying chemical principles, and details a suite of characterization techniques for structural confirmation and purity assessment. The methodologies described herein are designed to be self-validating, ensuring reproducibility and reliability in a laboratory setting.
Introduction
Disperse dyes are a class of non-ionic colorants with low water solubility, primarily used for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. Disperse Diazo Black 3BF, with its characteristic azo chromophore (-N=N-), is a key example of this class. Its molecular structure, featuring amino, methoxy, and methyl functional groups, dictates its dyeing properties and its interaction with textile substrates. A thorough understanding of its synthesis and characterization is paramount for its effective application and for the development of new dye molecules with tailored properties.
This guide is structured to provide not just a set of instructions, but a deeper insight into the scientific rationale behind the experimental choices. By following the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), this document aims to be an authoritative resource for the scientific community.
Synthesis of Disperse Diazo Black 3BF
The synthesis of Disperse Diazo Black 3BF is a classic example of a diazotization-coupling reaction, a cornerstone of azo dye chemistry. The overall synthesis can be conceptually divided into two main stages: the diazotization of the aromatic amine (diazo component) and the subsequent coupling with an electron-rich aromatic compound (coupling component).
Precursors and Reagents
A comprehensive list of the necessary precursors and reagents for the synthesis is provided in the table below. All reagents should be of analytical grade or higher to ensure the purity of the final product.
| Precursor/Reagent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Role |
| p-Phenylenediamine | C₆H₈N₂ | 108.14 | 106-50-3 | Diazo Component |
| 2-Methoxy-5-methylaniline | C₈H₁₁NO | 137.18 | 120-71-8 | Coupling Component |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | Diazotizing Agent |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Acid Catalyst |
| Sodium Acetate | CH₃COONa | 82.03 | 127-09-3 | pH Regulator |
| Methanol | CH₃OH | 32.04 | 67-56-1 | Solvent |
| Distilled Water | H₂O | 18.02 | 7732-18-5 | Solvent |
Reaction Mechanism
The synthesis proceeds via an electrophilic aromatic substitution reaction.
-
Diazotization: In the first step, the primary aromatic amine, p-phenylenediamine, is converted into a diazonium salt. This is achieved by treating it with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite with a strong mineral acid, typically hydrochloric acid.[5] The reaction is highly exothermic and must be carried out at a low temperature (0-5 °C) to prevent the decomposition of the unstable diazonium salt. The resulting p-phenylenediazonium chloride is a potent electrophile.
-
Azo Coupling: The freshly prepared diazonium salt is then introduced to the coupling component, 2-methoxy-5-methylaniline. The methoxy and amino groups on this molecule are electron-donating, activating the aromatic ring towards electrophilic attack. The coupling reaction occurs at the position para to the amino group, which is the most nucleophilic site, leading to the formation of the azo bond and the final dye molecule. The pH of the reaction medium is critical at this stage; a slightly acidic to neutral pH is generally optimal for coupling with aromatic amines.
Experimental Protocol
2.3.1. Stage 1: Diazotization of p-Phenylenediamine
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1.08 g (0.01 mol) of p-phenylenediamine in a mixture of 5 mL of concentrated hydrochloric acid and 20 mL of distilled water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with continuous stirring. The p-phenylenediamine hydrochloride may precipitate as a fine slurry.
-
Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it to 0-5 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred p-phenylenediamine hydrochloride slurry over a period of 15-20 minutes , ensuring the temperature does not rise above 5 °C .
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the p-phenylenediazonium chloride and should be used immediately in the next stage.
Causality behind Experimental Choices:
-
Low Temperature (0-5 °C): Diazonium salts are thermally unstable and can decompose to form phenols and nitrogen gas at higher temperatures, leading to reduced yield and impurities.[5]
-
Excess Nitrous Acid: A slight excess of sodium nitrite is used to ensure the complete conversion of the primary amine to the diazonium salt.
-
In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore generated within the reaction mixture from sodium nitrite and a strong acid.
2.3.2. Stage 2: Azo Coupling Reaction
-
In a separate 500 mL beaker, prepare the coupling solution by dissolving 1.37 g (0.01 mol) of 2-methoxy-5-methylaniline in 50 mL of a 10% v/v acetic acid solution in water. Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution from Stage 1 to the stirred coupling solution over a period of 30-40 minutes . Maintain the temperature of the reaction mixture below 10 °C .
-
After the addition is complete, continue to stir the reaction mixture for an additional 2-3 hours at a temperature below 10 °C. During this time, the color of the mixture should intensify, and a dark-colored precipitate of the dye will form.
-
Gradually add a saturated solution of sodium acetate to the reaction mixture to adjust the pH to 4-5 . This can be monitored using pH paper. The precipitation of the dye should become more complete.
-
Stir the mixture for another 1 hour to ensure complete coupling and precipitation.
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold distilled water until the filtrate is colorless and neutral to pH paper. This removes any unreacted salts and acids.
-
Dry the crude Disperse Diazo Black 3BF in a vacuum oven at 50-60 °C to a constant weight.
Causality behind Experimental Choices:
-
Slightly Acidic pH (4-5): For coupling with aromatic amines, a slightly acidic medium is optimal. In strongly acidic conditions, the amine group of the coupling component gets protonated, deactivating the ring for electrophilic attack. In alkaline conditions, the diazonium salt can convert to a non-reactive diazotate ion.
-
Extended Stirring: This ensures maximum contact between the diazonium salt and the coupling component, driving the reaction to completion.
-
Washing with Cold Water: Minimizes the loss of the product due to dissolution while effectively removing water-soluble impurities.
Purification
The crude dye can be purified by recrystallization from a suitable solvent, such as a methanol-water mixture or ethanol, to obtain a product of higher purity for analytical characterization.
Characterization of Disperse Diazo Black 3BF
A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized Disperse Diazo Black 3BF.
Physical Properties
| Property | Expected Value |
| Appearance | Dark powder |
| Molecular Formula | C₁₄H₁₆N₄O[1][2] |
| Molecular Weight | 256.31 g/mol [1][2] |
| Melting Point | Not readily available, typical for disperse dyes to decompose at high temperatures. |
Spectroscopic Characterization
3.2.1. Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Principle: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. The wavelength of maximum absorption (λmax) is characteristic of the chromophoric system of the dye.
-
Expected Outcome: The UV-Vis spectrum of Disperse Diazo Black 3BF, dissolved in a suitable solvent like methanol or ethanol, is expected to show a strong absorption band in the visible region, likely between 400-600 nm. This absorption is due to the π → π* electronic transition within the extended conjugated system of the azo chromophore. The exact λmax will be influenced by the solvent polarity.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Principle: FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
-
Expected Outcome: The FT-IR spectrum (typically recorded as a KBr pellet) of Disperse Diazo Black 3BF is expected to exhibit the following characteristic absorption bands:
-
~3450-3300 cm⁻¹: N-H stretching vibrations of the primary amino groups.
-
~3050-3000 cm⁻¹: Aromatic C-H stretching.
-
~2950-2850 cm⁻¹: Aliphatic C-H stretching of the methyl and methoxy groups.
-
~1620-1580 cm⁻¹: N=N stretching of the azo group, often overlapping with aromatic C=C stretching.[6]
-
~1600-1450 cm⁻¹: Aromatic C=C ring stretching.
-
~1250-1200 cm⁻¹: Asymmetric C-O-C stretching of the methoxy group.
-
~1050-1000 cm⁻¹: Symmetric C-O-C stretching of the methoxy group.
-
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms (primarily ¹H and ¹³C) within a molecule.
-
Expected Outcome (¹H NMR, in a suitable deuterated solvent like DMSO-d₆):
-
A singlet for the methyl group protons (~2.2-2.5 ppm).
-
A singlet for the methoxy group protons (~3.8-4.0 ppm).
-
Broad singlets for the amino group protons (the chemical shift can vary depending on solvent and concentration).
-
A series of signals in the aromatic region (~6.5-8.0 ppm) corresponding to the protons on the two benzene rings. The specific splitting patterns (doublets, triplets, etc.) and coupling constants will be consistent with the substitution pattern of the molecule.
-
-
Expected Outcome (¹³C NMR): The spectrum will show distinct signals for each of the 14 carbon atoms in the molecule, with chemical shifts characteristic of aromatic, methyl, methoxy, and amine- and azo-substituted carbons.
Chromatographic Analysis
3.3.1. High-Performance Liquid Chromatography (HPLC)
-
Principle: HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For disperse dyes, a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of methanol/water or acetonitrile/water) is typically used.
-
Application: HPLC can be used to assess the purity of the synthesized Disperse Diazo Black 3BF. A pure sample should ideally show a single major peak at a specific retention time. The presence of other peaks would indicate impurities.
Visualization of Key Processes
Synthesis Workflow
Caption: Workflow for the synthesis and purification of Disperse Diazo Black 3BF.
Chemical Structure of Disperse Diazo Black 3BF
Caption: Chemical structure of Disperse Diazo Black 3BF. (Note: A placeholder for an image is used in the DOT script as direct image generation is not supported. The chemical structure is well-defined by its IUPAC name).
Conclusion
This technical guide has provided a detailed and scientifically grounded protocol for the synthesis and characterization of Disperse Diazo Black 3BF. By elucidating the causality behind the experimental procedures and outlining a comprehensive analytical workflow, this document serves as a valuable resource for researchers and professionals. The successful synthesis and thorough characterization of this dye are crucial for its application in various industrial and research settings, and the methodologies presented here are designed to ensure high-quality, reproducible results.
References
-
A Facile Synthesis with One Step of Disperse Azo Dyes to be Applied as Nano-Inks in Textile Printing. (2020). Egyptian Journal of Chemistry. [Link]
-
2-Methoxy-5-methylaniline, 99% | 103284-100G. (n.d.). Scientific Laboratory Supplies. [Link]
-
Studies on synthesis and Dyeing Performance of disperse azo dyes based on Schiff base of ninhydrin and 3-amino phenol. (2012). Scholars Research Library. [Link]
-
UV and IR Characterization of Monoazo Disperse Dyes Synthesized from Aminobenzene and its Derivatives. (2022). Scholars International Journal of Chemistry and Material Sciences. [Link]
-
Synthesis, Spectral Properties and Applications of Some Mordant and Disperse Mono Azo Dyes Derived from 2-amino-1, 3-benzothiazole. (2013). International Science Community Association. [Link]
- One-step process of preparing azo dyes by simultaneous diazotization. (1974).
-
Organic Chemistry-4. (n.d.). Kolkata. [Link]
-
Isotropic and anisotropic environment effects on the UV/vis absorption spectra of three disperse azo dyes. (2009). ResearchGate. [Link]
- Synthesis method of 2, 5-dimethyl p-phenylenediamine. (2020).
-
Diazotization of Aniline Derivatives and Diazo Couplings in the Presence of p-Toluenesulfonic Acid by Grinding. (2009). SID. [Link]
-
A comparative study of selected disperse azo dye derivatives based on spectroscopic (FT-IR, NMR and UV-Vis) and nonlinear optical behaviors. (2014). PubMed. [Link]
-
NMR spectroscopic investigation of benzothiazolylacetonitrile azo dyes. (2021). Diva-portal.org. [Link]
-
UV‐vis spectra of disperse dyes aqueous solution; black (a), red (b),... (n.d.). ResearchGate. [Link]
- Process for the preparation of 2-methoxy-5-methylaniline-4-sulphonic acid. (1979).
-
IR-spectrum of azo dye. (n.d.). ResearchGate. [Link]
-
Synthesis of (3,4-bis{[2-hydroxy-3-methoxy-5-(4-methylphenyl azo)benzylidene]-amino}phenyl) phenyl methanone as a novel azo Schiff base. (2004). MDPI. [Link]
-
IS NIR Spectra. (n.d.). ir-spectra.com. [Link]
-
Synthesis and Spectroscopic Properties of New Azo Dyes Derived from 3-Ethylthio-5-cyanomethyl-4-phenyl-1,2,4-triazole. (2008). MDPI. [Link]
-
para-Cresidine. (n.d.). Wikipedia. [Link]
-
Supporting information A detailed UV-Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids. (n.d.). University of Kragujevac. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. labproinc.com [labproinc.com]
- 3. Disperse Diazo Black 3BF, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 4. Disperse Diazo Black 3BF | LGC Standards [lgcstandards.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
